molecular formula C12H22O2 B2832844 2-Cyclohexyl-3,3-dimethylbutanoic acid CAS No. 83357-64-6

2-Cyclohexyl-3,3-dimethylbutanoic acid

Cat. No. B2832844
CAS RN: 83357-64-6
M. Wt: 198.306
InChI Key: QKPRVCGZVVRAGM-UHFFFAOYSA-N
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Description

“2-Cyclohexyl-3,3-dimethylbutanoic acid” is a chemical compound with the CAS Number: 83357-64-6 . It has a molecular weight of 198.31 . The compound is in powder form and is typically stored at room temperature . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The InChI code for “2-Cyclohexyl-3,3-dimethylbutanoic acid” is 1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 65-68 degrees Celsius . It’s a powder at room temperature .

Scientific Research Applications

Intramolecular Cycloadditions

One application of related cyclohexene structures involves intramolecular cycloadditions, where cyclobutadiene and tethered dienes undergo reactions to afford highly functionalized adducts. These reactions demonstrate the versatility of cyclohexene derivatives in synthesizing complex molecular architectures, providing insights into reactivity trends and the factors influencing pericyclic pathways (J. Limanto et al., 2003).

Synthesis of Cyclopentanones

Another study explores the acid-catalyzed ring expansion of isopropenylcyclobutanols to 2,2-dimethyl cyclopentanones. This method facilitates access to a family of sesquiterpenes, demonstrating the utility of cyclohexene derivatives in organic synthesis and the preparation of complex natural products (A. Bernard et al., 2005).

Synthesis of Arylmethylene Bis Compounds

The reaction between dimedone and various aldehydes in the presence of ZnO catalysts leads to the synthesis of 2,2′-Arylmethylene bis compounds. This highlights the role of cyclohexene derivatives in facilitating reactions that yield significant yields of target compounds, showcasing their importance in the synthesis of complex molecular structures (M. Maghsoodlou et al., 2010).

Dual Fluorescence Studies

Studies on the spectral characteristics of related compounds in different media reveal dual fluorescence phenomena. Such investigations contribute to understanding the photophysical behavior of cyclohexene derivatives, which can be applied in developing optical materials and sensors (Krishnamoorthy & Dogra, 2000).

Crystal Structure Analysis

The crystal structure analysis of compounds with cyclobutyl and cyclohexyl groups provides valuable information on molecular geometry, hydrogen bonding interactions, and the stability of molecular structures. This knowledge is crucial for designing molecules with desired properties for applications in material science and pharmaceuticals (Yan-bai Yin et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-cyclohexyl-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPRVCGZVVRAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-3,3-dimethylbutanoic acid

CAS RN

83357-64-6
Record name 2-cyclohexyl-3,3-dimethylbutanoic acid
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